N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazoline derivative characterized by a complex heterocyclic core. Its structure includes a 6,7-dimethoxy-substituted quinazoline-2,4-dione scaffold, an N-butylbenzamide moiety, and a 2-methylbenzyl group at the 1-position of the quinazoline ring. This compound is of interest due to quinazoline derivatives' established roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or anticancer candidates .
The 6,7-dimethoxy groups may enhance solubility and hydrogen-bonding interactions with biological targets, while the 2-methylbenzyl and N-butylbenzamide substituents likely influence lipophilicity and receptor-binding specificity .
Properties
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5/c1-5-6-15-31-28(34)22-13-11-21(12-14-22)18-33-29(35)24-16-26(37-3)27(38-4)17-25(24)32(30(33)36)19-23-10-8-7-9-20(23)2/h7-14,16-17H,5-6,15,18-19H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOXKGXFVYZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a quinazoline scaffold, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the quinazoline core followed by functionalization to introduce the butyl and benzamide groups .
Anticancer Activity
Recent studies have demonstrated that compounds with similar quinazoline structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer). The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation and survival. Quinazoline derivatives are known to target various kinases and enzymes involved in tumor growth, leading to apoptosis in malignant cells .
Neuroprotective Effects
In addition to anticancer properties, quinazoline derivatives have shown promise in neuroprotection. Studies suggest that these compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
Alzheimer’s Disease Research
Research has indicated that certain derivatives may inhibit acetylcholinesterase activity, which is beneficial in the context of Alzheimer's disease. This suggests a dual role where the compound could potentially serve as both an anticancer agent and a neuroprotective agent .
Case Studies and Clinical Relevance
Several case studies have highlighted the potential of quinazoline-based compounds in clinical settings:
- In Vivo Models : Animal studies demonstrated significant tumor reduction when treated with similar quinazoline derivatives, supporting their use as potential anticancer therapies.
- Combination Therapies : Investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy, suggesting that these compounds could be integrated into current treatment regimens for better outcomes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Substituent Effects on Bioactivity
- 6,7-Dimethoxy Groups: These groups are critical for hydrogen bonding with enzymes (e.g., tyrosine kinases). In the target compound, they may improve binding affinity compared to non-substituted analogs like N-benzylquinazolin-4-amine .
- N-butylbenzamide vs. Amine/Propanamide : The N-butylbenzamide moiety in the target compound likely increases metabolic stability compared to shorter-chain amides (e.g., propanamide) or primary amines (e.g., N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine) .
Physicochemical Properties
- Lipophilicity : The N-butyl and 2-methylbenzyl groups in the target compound likely result in higher logP values compared to cyclohexyl or benzylamine analogs, affecting membrane permeability .
- Solubility : The 6,7-dimethoxy groups counterbalance lipophilicity, suggesting moderate aqueous solubility, whereas analogs lacking polar substituents (e.g., N-benzylquinazolin-4-amine) may have poorer solubility .
Q & A
Q. What analytical techniques are recommended to confirm the structural identity of this compound?
A combination of NMR, NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For example, NMR can resolve methoxy and benzyl proton signals, while HRMS confirms molecular weight. Cross-validation with elemental analysis ensures purity .
Q. Which solvents and reaction conditions are optimal for synthesizing this quinazolinone derivative?
Ethanol or acetonitrile under reflux with catalytic acetic acid is commonly used for cyclocondensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol for 4–6 hours yields stable intermediates .
Q. How can researchers verify the purity of synthesized batches?
Melting point analysis, HPLC with UV detection, and thin-layer chromatography (TLC) are standard. Discrepancies in melting points (e.g., ±2°C between batches) may indicate impurities, requiring recrystallization or column chromatography .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in 1HNMR^1 \text{H} \text{NMR}1HNMR) during characterization?
Contradictions may arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR or deuterated solvents like DMSO-d to stabilize conformers. Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What strategies optimize low yields in the final coupling step of the benzamide moiety?
Yield improvements (e.g., from 45% to 70%) can be achieved by:
- Using coupling agents like HATU or DMT-MM under inert atmospheres.
- Pre-activating carboxylic acid intermediates with CDI (1,1'-carbonyldiimidazole).
- Monitoring reaction progress via LC-MS to minimize side-product formation .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Systematically modify substituents (e.g., replace 2-methylbenzyl with fluorinated benzyl groups) and evaluate effects on target binding. For anticonvulsant activity, use GABA receptor docking simulations and in vivo seizure models (e.g., maximal electroshock in rodents) to correlate structural changes with efficacy .
Q. What experimental approaches address discrepancies in in vitro vs. in vivo activity data?
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Conduct forced degradation studies:
- Acidic/basic hydrolysis (0.1M HCl/NaOH at 40°C).
- Oxidative stress (3% HO).
- Photolytic stability (ICH Q1B guidelines). Analyze degradation products using UPLC-QTOF-MS and compare with accelerated stability chamber data .
Methodological Notes
- Data Contradiction Analysis : Always correlate synthetic yields with spectroscopic purity. For example, a high yield with low HPLC purity suggests side reactions, necessitating revised workup protocols .
- Experimental Design : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, temperature) in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
